molecular formula C12H7F3N4OS B2749734 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-29-4

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2749734
CAS No.: 303996-29-4
M. Wt: 312.27
InChI Key: RSHCGQDRLUEKNW-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenylthio moiety, which is further connected to a triazolopyridazinone core. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Mechanism of Action

The compound is a potential genotoxic impurity . Since it is an anti-diabetic medication used to treat type 2 diabetes, it likely works by improving the body’s ability to lower high blood glucose levels .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylthiol with a suitable triazolopyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHCGQDRLUEKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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